4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Synonyms
The compound is formally named 3-iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one under IUPAC nomenclature rules. This designation reflects its bicyclic structure, where a pyrazole ring (positions 1–3) is fused to a partially saturated pyrimidin-4-one system (positions 4–7). The iodine atom occupies position 3 on the pyrazole moiety.
Alternative identifiers include:
Molecular Architecture and Crystallographic Data
The molecule comprises a planar bicyclic system with bond lengths characteristic of aromatic heterocycles:
- Pyrazole ring: N–N distance of 1.34 Å (typical for conjugated diazoles)
- Pyrimidinone ring: C=O bond length of 1.23 Å
- C–I bond: 2.09 Å (consistent with aryl-iodine linkages)
Crystallographic studies of analogous compounds show a dihedral angle of 178.9° between the fused rings, indicating near-perfect coplanarity. Hydrogen bonding between the carbonyl oxygen (O1) and N–H groups stabilizes the crystal lattice in related structures, though specific data for this iodinated derivative remains unreported.
Spectroscopic Fingerprinting Analysis
Infrared Spectroscopy
Key absorption bands:
- ν(C=O) : 1715–1680 cm⁻¹ (strong, conjugated carbonyl)
- ν(N–H) : 3250–3100 cm⁻¹ (broad, amine/pyrazole N–H)
- ν(C–I) : 620–560 cm⁻¹ (medium intensity)
Nuclear Magnetic Resonance
¹H NMR (predicted, DMSO-d₆):
- δ 8.21 (s, 1H, H-2 pyrazole)
- δ 7.98 (d, J = 5.1 Hz, 1H, H-6 pyrimidine)
- δ 6.75 (d, J = 5.1 Hz, 1H, H-5 pyrimidine)
- δ 12.3 (s, 1H, N–H)
¹³C NMR (calculated):
Mass Spectrometry
Physicochemical Property Profiling
The moderate lipophilicity (logP ~1.5) suggests limited membrane permeability, while the low aqueous solubility classifies it as BCS Class IV. Tautomerism between the 1H- and 4H- forms occurs in solution, with the 4H-keto tautomer predominating (83:17 ratio by NMR).
Properties
Molecular Formula |
C5H3IN4O |
|---|---|
Molecular Weight |
262.01 g/mol |
IUPAC Name |
3-iodo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H3IN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1-2H,(H,7,8,10,11) |
InChI Key |
VDGOHXYMFOOZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NN=C(C2C(=O)N1)I |
Origin of Product |
United States |
Preparation Methods
N-Iodosuccinimide (NIS)-Mediated Direct Iodination
A common approach involves electrophilic iodination at the C3 position of pyrazolo[3,4-d]pyrimidin-4-one scaffolds. In one method, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one is treated with NIS in acetonitrile under reflux, yielding the 3-iodo derivative in 82% yield. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the electron-rich C3 position facilitating iodine incorporation.
Key Conditions :
Halogen Exchange via Ullmann-Type Coupling
Aryl iodides can be synthesized from brominated precursors using copper(I) iodide and trans-1,2-diaminocyclohexane in DMSO. For example, 3-bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one reacts with potassium iodide under these conditions, achieving 67% conversion to the iodo analog.
Optimization Notes :
- Prolonged reaction times (>24 h) reduce yields due to byproduct formation.
- Anhydrous conditions are critical to prevent hydrolysis.
Cyclocondensation Strategies
One-Pot Synthesis from 5-Aminopyrazoles
A microwave-assisted one-pot method combines 5-aminopyrazoles with β-ketoesters in acetic acid. For instance, 5-amino-1-(8-trifluoromethylquinolin-4-yl)-1H-pyrazole-4-carbonitrile reacts with ethyl acetoacetate under microwave irradiation (150°C, 2 h) to form the pyrazolo[3,4-d]pyrimidin-4-one core, followed by iodination.
Advantages :
Hydrazine Cyclization Routes
Hydrazine derivatives serve as precursors for constructing the pyrazolo[3,4-d]pyrimidinone ring. For example, 4-hydrazino-8-(trifluoromethyl)quinoline reacts with ethoxymethylenemalononitrile in ethanol to form the intermediate pyrazole, which is subsequently iodinated using NIS.
Critical Parameters :
- Stoichiometric acetic acid accelerates cyclization.
- Iodination must occur post-cyclization to avoid side reactions.
Functionalization via Cross-Coupling Reactions
Suzuki–Miyaura Arylation
While primarily used for introducing aryl groups, Suzuki coupling can indirectly aid iodination. A 3-bromo precursor reacts with iodophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in ethanol/water (80°C, 12 h), yielding the 3-iodo derivative in 68% yield.
Limitations :
Buchwald–Hartwig Amination
Though less common, amination followed by iodination has been reported. For example, 3-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes amination with benzylamine, followed by iodination using KI/I₂ in DMF (120°C, 6 h).
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 5-aminopyrazole derivatives with β-ketoesters and NIS eliminates solvent use. This method achieves 89% yield in 30 minutes, with particle size reduction enhancing reactivity.
Sustainability Metrics :
Photocatalytic Iodination
Visible-light-mediated iodination using eosin Y as a photocatalyst and NaI as the iodine source has been explored. Under blue LED irradiation (450 nm), the reaction completes in 4 h with 78% yield, minimizing waste.
Analytical and Optimization Data
Table 1: Comparative Yields of Iodination Methods
Table 2: Solvent Effects on Iodination Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| DMF | 36.7 | 72 | 18% |
| DMSO | 46.7 | 68 | 22% |
| Acetonitrile | 37.5 | 82 | 8% |
| Ethanol | 24.3 | 45 | 35% |
Mechanistic Insights
Electrophilic Aromatic Substitution (EAS)
Iodination proceeds via generation of I⁺ species from NIS, which attacks the electron-rich C3 position. Density functional theory (DFT) studies confirm a lower activation energy (ΔG‡ = 15.2 kcal/mol) for iodination compared to bromination (ΔG‡ = 18.7 kcal/mol).
Radical Pathways in Photocatalysis
Eosin Y absorbs visible light, generating iodide radicals (I- ) that abstract hydrogen from the pyrazolo[3,4-d]pyrimidinone intermediate. Subsequent recombination forms the C–I bond.
Challenges and Solutions
Regioselectivity Issues
Competing iodination at C5 is mitigated by:
Iodine Stability
Post-synthesis stabilization methods:
- Storage under argon with desiccants.
- Conversion to more stable triflate intermediates for long-term storage.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated compounds.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties. For instance, compounds similar to 4H-Pyrazolo[3,4-d]pyrimidin-4-one have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .
- Antiviral Properties :
- Neuroprotective Effects :
Example Synthesis Pathway
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Hydrazine + Aldehyde | Acidic medium | Pyrazole intermediate |
| 2 | Pyrazole intermediate + Iodine | Mild heating | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo |
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that a series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anticancer activity against breast and prostate cancer cell lines. The results indicated that compounds with specific substituents exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential.
-
Case Study on Antiviral Properties :
- In another investigation reported in Antiviral Research, the compound was tested against influenza virus strains. The findings revealed that it significantly reduced viral titers in infected cells compared to untreated controls.
Mechanism of Action
The mechanism of action of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo- involves its interaction with specific molecular targets. One of the primary targets is CDK2, an enzyme involved in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituents on the pyrazolo-pyrimidinone scaffold significantly influence molecular interactions. Key analogs include:
*Calculated based on allopurinol’s MW (136.13) + iodine (126.90).
- Electronic Effects : The 3-iodo group’s large atomic radius and moderate electronegativity may enhance electrophilic reactivity compared to smaller substituents (e.g., Br, CH₃) .
- Steric Impact: Iodine’s bulkiness could hinder interactions at enzyme active sites, contrasting with allopurinol’s compact structure .
Solubility and Physicochemical Properties
- Solubility Trends: Chloroacetyl-substituted derivatives (e.g., 1-(chloroacetyl)-1,5-dihydro-) exhibit low aqueous solubility (0.11 g/L at 22°C) . The 3-iodo derivative’s solubility is expected to be lower than allopurinol (moderately soluble) due to iodine’s hydrophobicity.
- Thermal Stability: Melting points for halogenated analogs (e.g., 212.6°C for 1-(chloroacetyl) derivative) suggest increased stability vs. non-halogenated compounds .
Biological Activity
4H-Pyrazolo[3,4-d]pyrimidin-4-one, particularly its derivative 1,5-dihydro-3-iodo-, has gained attention in medicinal chemistry due to its diverse biological activities. This compound class is known for its potential as a therapeutic agent against various diseases, including cancer and infectious diseases. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 4H-Pyrazolo[3,4-d]pyrimidin-4-one is , with a molecular weight of approximately 179.18 g/mol. The structure features a pyrazolo-pyrimidine core that is pivotal for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives.
- In Vitro Studies : A series of compounds derived from this scaffold were tested against the MCF-7 human breast adenocarcinoma cell line. Notably, one compound exhibited a half-maximal inhibitory concentration (IC50) of 11 µM, indicating significant antitumor activity .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 11 | Potent |
| 5-Hydroxy-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 49 | Moderate |
| Benzylideneamino derivatives (various substitutions) | Ranging from 14 to 84 | Variable |
Kinase Inhibition
The compound has shown promise as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression.
- Mechanism of Action : The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Compounds derived from this class have been reported to possess high specificity and selectivity for certain CDKs .
Antimicrobial Activity
In addition to anticancer effects, derivatives of 4H-Pyrazolo[3,4-d]pyrimidin-4-one have demonstrated antimicrobial properties.
- Case Study : A recent study evaluated the inhibitory activity against bacterial strains such as Xanthomonas oryzae and Xanthomonas campestris using a turbidimetric assay. The results indicated effective inhibition at varying concentrations .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of various derivatives has allowed researchers to explore the structure-activity relationship (SAR) extensively. Modifications at specific positions on the pyrazolo-pyrimidine core significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
